molecular formula C14H16N2O4S2Se2 B12574282 Benzenesulfonamide, 2,2'-diselenobis[N-methyl- CAS No. 199605-34-0

Benzenesulfonamide, 2,2'-diselenobis[N-methyl-

Cat. No.: B12574282
CAS No.: 199605-34-0
M. Wt: 498.4 g/mol
InChI Key: CGNYZVGWMLCIRP-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 2,2’-diselenobis[N-methyl- is a compound that belongs to the class of organoselenium compounds It is characterized by the presence of selenium atoms in its structure, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 2,2’-diselenobis[N-methyl- typically involves the reaction of benzenesulfonamide derivatives with selenium-containing reagents. One common method includes the use of diselenides as the selenium source. The reaction conditions often involve the use of solvents such as methanol or ethanol, and the reaction is carried out under controlled temperature and pressure to ensure the desired product formation .

Industrial Production Methods

Industrial production of Benzenesulfonamide, 2,2’-diselenobis[N-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are conducted in large reactors with precise control over reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 2,2’-diselenobis[N-methyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include selenoxides, selenones, selenides, and substituted sulfonamides. These products retain the unique properties of the parent compound and can be further utilized in various applications .

Scientific Research Applications

Benzenesulfonamide, 2,2’-diselenobis[N-methyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as an antioxidant and its ability to modulate biological pathways involving selenium.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the synthesis of dyes, photochemicals, and disinfectants.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 2,2’-diselenobis[N-methyl- involves its interaction with molecular targets such as enzymes and proteins. The selenium atoms in the compound can form covalent bonds with thiol groups in proteins, leading to modulation of their activity. This interaction can result in the inhibition of enzymes such as carbonic anhydrase, which is involved in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzenesulfonamide, 2,2’-diselenobis[N-methyl- include:

Uniqueness

The uniqueness of Benzenesulfonamide, 2,2’-diselenobis[N-methyl- lies in its selenium content, which imparts distinct chemical and biological properties compared to other sulfonamide derivatives.

Properties

CAS No.

199605-34-0

Molecular Formula

C14H16N2O4S2Se2

Molecular Weight

498.4 g/mol

IUPAC Name

N-methyl-2-[[2-(methylsulfamoyl)phenyl]diselanyl]benzenesulfonamide

InChI

InChI=1S/C14H16N2O4S2Se2/c1-15-21(17,18)11-7-3-5-9-13(11)23-24-14-10-6-4-8-12(14)22(19,20)16-2/h3-10,15-16H,1-2H3

InChI Key

CGNYZVGWMLCIRP-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1[Se][Se]C2=CC=CC=C2S(=O)(=O)NC

Origin of Product

United States

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